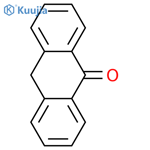

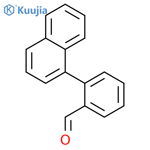

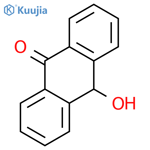

PhI(OAc)2-BF3-OEt2 mediated domino imine activation, intramolecular C-C bond formation and β-elimination: new approach for the synthesis of fluorenones, xanthones and phenanthridines

,

RSC Advances,

2014,

4(77),

40964-40968